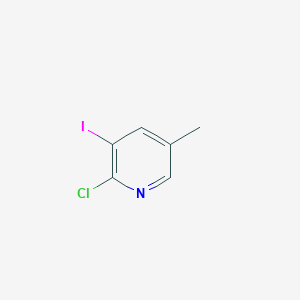

2-Chloro-3-iodo-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZFLTOFXAWOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652054 | |

| Record name | 2-Chloro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-91-1 | |

| Record name | 2-Chloro-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-iodo-5-methylpyridine molecular weight

An In-Depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its strategic applications in complex molecule synthesis, and outline essential safety and handling procedures. The focus is on providing not just data, but also the scientific rationale behind the compound's utility and handling.

Core Physicochemical Characteristics

This compound is a halogenated pyridine derivative. Such structures are of high interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active compounds. The precise arrangement of the chloro, iodo, and methyl groups on the pyridine ring dictates its reactivity and makes it a valuable, non-symmetrical building block.

Its fundamental identity begins with its molecular weight, which is derived from its specific atomic composition. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 253.47 g/mol | [1][2][3] |

| Molecular Formula | C₆H₅ClIN | [1][2][3] |

| CAS Number | 59782-91-1 | [3][4] |

| Appearance | Pale yellow to yellow solid | [5][6] |

| Melting Point | 58 - 63 °C | [4][5] |

| Boiling Point | 284.1 ± 35.0 °C (at 760 mmHg, Predicted) | [4] |

| InChI Key | RBZFLTOFXAWOOQ-UHFFFAOYSA-N | [3][4] |

| SMILES | Cc1cnc(Cl)c(I)c1 | [3] |

Synthesis via Sandmeyer Reaction: A Protocol and Rationale

The synthesis of this compound is reliably achieved from its amino precursor, 3-Amino-2-chloro-5-methylpyridine, via a Sandmeyer-type reaction. This classic and robust transformation is the method of choice for converting an aromatic amine into a halide.

Causality and Mechanistic Insight: The process involves two key stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) under cold conditions to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas). In the second stage, the introduction of an iodide source, such as potassium iodide, facilitates the displacement of the diazonium group, resulting in the desired iodinated pyridine ring.[5] Temperature control is critical, especially during diazotization, to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5] It is a self-validating system where reaction progress can be monitored, and the final product is purified to a high degree.

Step 1: Preparation of the Amine Solution

-

To a solution of 2-chloro-3-amino-5-methylpyridine (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (37%), cool the mixture to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

Step 2: Diazotization

-

Prepare a solution of sodium nitrite (1.5 eq) in water.

-

Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below -10 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for an additional 15 minutes. A successful reaction is indicated by the formation of the diazonium salt solution.

Step 3: Iodination

-

Prepare a solution of potassium iodide (3.0 eq) in water.

-

Add the potassium iodide solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.

-

Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3 hours.

Step 4: Workup and Extraction

-

Quench the reaction by the slow, careful addition of a 10 N aqueous sodium hydroxide solution until the pH of the mixture is approximately 11.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the resulting residue by column chromatography on silica gel, using a solvent system such as ethyl acetate/cyclohexane (2:8 v/v) to yield this compound as a yellow solid.[5]

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Chemical Synthesis

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. The distinct electronic nature and reactivity of its two halogen substituents allow for selective, stepwise functionalization.

-

Iodo Group (C3-Position): The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This position is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct connection of the pyridine core to other aromatic, heteroaromatic, or aliphatic fragments.

-

Chloro Group (C2-Position): The chlorine atom at the 2-position of the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, to build out another vector of the molecule.

This orthogonal reactivity is highly prized in drug discovery, as it allows chemists to systematically and independently modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by the frequent use of related halogenated pyridines as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[7][8][9]

Caption: Orthogonal reactivity of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and requires careful management.[4][6]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [4][6] |

| Hazard Statements | H302: Harmful if swallowed.[4][6]H319: Causes serious eye irritation.[4][6] |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

Handling:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Avoid breathing dust. Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a refrigerator at 2 to 8 °C.[2][4][6]

-

Protect from light and store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2][4][6]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, with a definitive molecular weight of 253.47 g/mol , is more than just a chemical with a CAS number. It is a strategically designed synthetic intermediate that offers chemists orthogonal reactivity at its chloro and iodo positions. Its synthesis is well-established, and its value is realized in its application as a versatile building block for creating novel and complex molecules. Adherence to strict safety and handling protocols is mandatory to manage the risks associated with its use. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR 59782-91-1 [sigmaaldrich.com]

- 4. This compound | 59782-91-1 [sigmaaldrich.com]

- 5. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-iodo-5-methylpyridine

Introduction: The Strategic Importance of 2-Chloro-3-iodo-5-methylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the pyridine scaffold, makes it a versatile building block. The orthogonal reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of the primary and most efficient pathway for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by detailed, field-proven protocols.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals a clear and logical synthetic strategy. The iodo group at the 3-position is most strategically introduced via a Sandmeyer reaction, a robust and widely used method for the conversion of an amino group to a halide through a diazonium salt intermediate. This points to 3-Amino-2-chloro-5-methylpyridine as the immediate precursor. The amino group, in turn, can be readily obtained by the reduction of a nitro group. This leads to 2-Chloro-5-methyl-3-nitropyridine as a key intermediate. Finally, this nitro-substituted pyridine can be synthesized from the commercially available starting material, 2-chloro-5-methylpyridine, through electrophilic aromatic substitution.

Caption: Retrosynthetic pathway for this compound.

Primary Synthesis Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound is achieved through a two-stage process commencing with 2-chloro-5-methylpyridine.

Stage 1: Synthesis of 3-Amino-2-chloro-5-methylpyridine

This stage involves the introduction of a nitro group at the 3-position of the pyridine ring, followed by its reduction to an amine.

Part A: Nitration of 2-chloro-5-methylpyridine

The introduction of a nitro group onto the pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents are crucial. The chloro group is deactivating and ortho, para-directing, while the methyl group is activating and ortho, para-directing. The pyridine nitrogen is strongly deactivating. The reaction conditions must be carefully controlled to favor nitration at the 3-position.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-chloro-5-methylpyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10°C.

-

Reaction Execution: Allow the reaction to proceed at a slightly elevated temperature (e.g., 60°C) for several hours until completion, monitored by TLC or HPLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the product.

-

Purification: The crude 2-chloro-5-methyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale-yellow solid.[1][2]

Part B: Reduction of 2-chloro-5-methyl-3-nitropyridine

The reduction of the nitro group to a primary amine is a standard transformation. Various reducing agents can be employed, with catalytic hydrogenation or metal-acid systems being common choices.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid or ammonium chloride. Alternatively, catalytic hydrogenation using a palladium or platinum catalyst can be employed.

-

Reaction Monitoring: Heat the mixture and monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up and Isolation: After completion, filter the reaction mixture to remove the metal catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts and evaporate the solvent under reduced pressure to obtain 3-Amino-2-chloro-5-methylpyridine, which can be used in the next step with or without further purification.[3][4]

Caption: Synthesis of the key precursor, 3-Amino-2-chloro-5-methylpyridine.

Stage 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an amino group.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[7][8][9]

Mechanism of the Sandmeyer Reaction:

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt (though for iodination, a copper catalyst is often not strictly necessary) and a source of iodide, such as potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), facilitating the substitution.

Caption: Generalized mechanism of the Sandmeyer reaction for iodination.

Experimental Protocol:

The following protocol is a robust method for the synthesis of this compound.[10]

-

Diazotization:

-

Suspend 3-Amino-2-chloro-5-methylpyridine in a concentrated aqueous solution of hydrochloric acid.

-

Cool the mixture to between -15°C and -10°C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below -10°C.

-

Stir the resulting diazonium salt solution at -10°C for approximately 15 minutes.

-

-

Iodination:

-

While maintaining the temperature below -5°C, add a solution of potassium iodide in water dropwise to the diazonium salt solution.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 2:8 v/v) as the eluent to afford this compound as a yellow solid.

-

| Parameter | Value | Reference |

| Starting Material | 3-Amino-2-chloro-5-methylpyridine | [10] |

| Reagents | HCl, NaNO₂, KI, NaOH | [10] |

| Diazotization Temp. | -15°C to -10°C | [10] |

| Iodination Temp. | -5°C to room temperature | [10] |

| Yield | 93% | [10] |

| Appearance | Yellow Solid | [10] |

Table 1: Summary of the Sandmeyer Reaction Protocol and Yield.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Technique | Observed Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6) | [10] |

| ¹³C NMR (50 MHz, CDCl₃) | δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2) | [10] |

| ESI-MS | m/z 253.89 [M+H]⁺ | [10] |

| Melting Point | 58-60 °C | [10] |

Table 2: Spectroscopic and Physical Data for this compound.

Safety and Handling Considerations

-

Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and strong bases (sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures throughout the reaction.

-

Halogenated Compounds: Chlorinated and iodinated organic compounds should be handled with care as they can be toxic and irritants. Avoid inhalation and skin contact.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-stage pathway. This process, which involves the nitration of 2-chloro-5-methylpyridine, followed by reduction to the corresponding amine and a subsequent Sandmeyer reaction, is both high-yielding and scalable. The protocols outlined in this guide, when executed with precision and adherence to safety standards, provide a reliable method for accessing this valuable and versatile chemical intermediate for applications in research and development.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic building block, 2-chloro-3-iodo-5-methylpyridine presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, provides a comprehensive overview of this compound. We will delve into its chemical characteristics, synthesis, and reactivity, supported by established protocols and safety considerations. Our focus is to deliver not just procedural steps, but also the underlying chemical principles to empower innovative applications.

Compound Profile and Physicochemical Properties

This compound, with the CAS number 59782-91-1, is a halogenated pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with chloro, iodo, and methyl groups at positions 2, 3, and 5 respectively, offers multiple avenues for chemical modification. The presence of two different halogen atoms allows for selective reactivity, a feature highly sought after in synthetic organic chemistry.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₆H₅ClIN | [2] |

| Molecular Weight | 253.47 g/mol | [2] |

| Appearance | Off-white to tan or pale yellow crystalline solid | [2][3] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 284.1 ± 35.0 °C at 760 mmHg (Predicted) | [1][3] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | RBZFLTOFXAWOOQ-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cnc(Cl)c(I)c1 |

These properties are crucial for its handling, storage, and application in various chemical reactions. For instance, its solid form at room temperature simplifies weighing and dispensing, while its melting point is a key parameter for characterization and purity assessment.

Synthesis of this compound

The primary and well-established route for the synthesis of this compound involves a Sandmeyer-type reaction starting from 3-amino-2-chloro-5-methylpyridine.[4] This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of established laboratory procedures.[4]

Materials:

-

3-Amino-2-chloro-5-methylpyridine

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (DCM)

-

10 N Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate/Cyclohexane solvent system

Procedure:

-

Diazotization:

-

To a solution of 3-amino-2-chloro-5-methylpyridine in concentrated aqueous hydrochloric acid, add a solution of sodium nitrite in water dropwise at -15 °C.

-

It is critical to maintain the temperature below -10 °C during the addition to ensure the stability of the diazonium salt.

-

Stir the reaction mixture at -10 °C for 15 minutes.

-

-

Iodination:

-

To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water dropwise, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/cyclohexane (2/8, v/v) eluent system to yield this compound as a yellow solid.[4]

-

Causality in Experimental Choices:

-

Low-Temperature Diazotization: The diazonium salt is highly reactive and unstable at higher temperatures. Performing the reaction at -15 to -10 °C is essential to prevent its decomposition, which would lead to undesired side products and a lower yield.

-

Controlled Addition of Reagents: The dropwise addition of both sodium nitrite and potassium iodide solutions helps to control the reaction exotherm and maintain the desired temperature range.

-

Alkaline Quenching: The addition of sodium hydroxide neutralizes the acidic reaction mixture and facilitates the precipitation or extraction of the organic product.

-

Column Chromatography: This purification step is crucial to remove any unreacted starting materials, by-products from the Sandmeyer reaction, and other impurities, ensuring a high purity of the final product.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical science.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its utility has been demonstrated in the development of anti-cancer and anti-inflammatory drugs.[2][5] The pyridine core is a common scaffold in medicinal chemistry, and the chloro and iodo substituents provide handles for further functionalization through cross-coupling reactions to build more complex and biologically active molecules.[2]

-

Agrochemicals: this compound is employed in the formulation of pesticides and herbicides.[2][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection and improved agricultural yields.[2]

-

Material Science: The compound is also explored for its potential in creating novel materials, particularly in the development of conductive polymers and organic electronics.[2][5] The halogenated pyridine ring can be a component of monomers that are subsequently polymerized to form materials with specific electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Hazard Statements:

-

Pictograms: GHS07 (Harmful)[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a cool, dry place, protected from light.[1] A refrigerator (2 to 8 °C) under an inert atmosphere is recommended for long-term storage.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

In Case of Skin Contact: Wash with plenty of soap and water.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[6][7][8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical, agrochemical, and material science applications. Its synthesis via the Sandmeyer reaction is a well-understood and scalable process. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in leveraging the unique chemical attributes of this compound for their specific applications.

References

- 1. This compound | 59782-91-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-iodo-5-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Chloro-3-iodo-5-methylpyridine (CAS No. 59782-91-1). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

This compound is a halogenated pyridine derivative. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other biologically active molecules.[1] Understanding its physical and chemical properties is the foundation for its safe handling.

| Property | Value | Source(s) |

| CAS Number | 59782-91-1 | |

| Molecular Formula | C₆H₅ClIN | |

| Molecular Weight | 253.47 g/mol | |

| Synonyms | 2-chloro-3-iodo-5-picoline | [2] |

| Appearance | Solid. Off-white to pale yellow crystalline solid. | [1][3] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 284.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.906 ± 0.06 g/cm³ | [2][3] |

| Flash Point | 125.6 ± 25.9 °C | [2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and serious eye irritation.

-

Signal Word: Warning [3]

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind these classifications lies in the chemical's reactivity. The pyridine ring, substituted with electron-withdrawing halogens, can interact with biological macromolecules. Ingestion can lead to systemic toxicity, while direct contact with the eyes can cause significant irritation and potential damage due to the compound's chemical nature.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-iodo-5-methylpyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-iodo-5-methylpyridine in Modern Chemistry

This compound is a strategically important heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of high-value molecules. Its trifunctionalized pyridine core, featuring chloro, iodo, and methyl groups, offers multiple reaction sites for chemists to elaborate complex molecular architectures. This compound is a cornerstone in the development of novel pharmaceuticals, particularly in the realms of oncology and anti-inflammatory agents, as well as in the creation of advanced agrochemicals.[1][2] The precise control of reaction conditions is paramount in these applications, and a fundamental understanding of the solubility of this compound in various organic solvents is a critical determinant of success.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide equips researchers with a robust framework for understanding, predicting, and experimentally determining the solubility of this key intermediate. By elucidating the physicochemical properties of the molecule and providing a detailed experimental protocol, this document aims to empower scientists to optimize their synthetic routes, streamline purification processes, and ultimately accelerate their research and development endeavors.

Physicochemical Properties: A Foundation for Solubility Insights

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior. These properties, summarized in the table below, provide the basis for the theoretical considerations of solubility discussed in the subsequent sections.

| Property | Value | Source |

| Chemical Formula | C₆H₅ClIN | [3] |

| Molecular Weight | 253.47 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 61-63 °C | [3] |

| Boiling Point (Predicted) | 284.1 ± 35.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.906 ± 0.06 g/cm³ | [5] |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data for this compound, an empirical determination in the solvents relevant to a specific application is often necessary. The following is a detailed, self-validating protocol for the accurate determination of the solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial.

-

Add a precise, known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature environment (e.g., a water bath or incubator) and agitate the mixture using a magnetic stirrer or an orbital shaker.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. To validate that equilibrium has been reached, small aliquots of the supernatant can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Separation:

-

Once equilibrium is confirmed, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the clear, filtered solution using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique due to its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

-

Data Reporting and Validation:

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

For robust and trustworthy data, the entire experiment should be performed in triplicate to assess the reproducibility of the results.

-

Factors Influencing the Solubility of this compound: A Theoretical Framework

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding: the more similar the intermolecular forces between the solute and solvent molecules, the greater the solubility.

References

Introduction: The Strategic Value of Halogenated Pyridines

An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine: Synthesis, Properties, and Applications

Pyridine and its derivatives are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The specific placement of functional groups on the pyridine ring dictates the molecule's reactivity and ultimate utility. Among these, halogenated pyridines are particularly prized as versatile intermediates. The introduction of halogens, such as chlorine and iodine, at specific positions creates reactive handles for chemists to perform further molecular modifications, often through cross-coupling reactions or nucleophilic substitutions.[1]

This guide focuses on This compound (CAS No. 59782-91-1), a tri-substituted pyridine that has emerged as a significant building block in synthetic chemistry. Its unique arrangement of a chloro, an iodo, and a methyl group offers a platform for regioselective functionalization, making it a valuable intermediate in the synthesis of complex, biologically active molecules. We will explore the synthetic pathways to this compound, its key physicochemical properties, and its applications in drug discovery and other industrial sectors.

Historical Context and Synthetic Evolution

The history of this compound is intrinsically linked to the broader development of synthetic routes for functionalized pyridines, particularly its precursor, 2-chloro-5-methylpyridine. The demand for these intermediates has been largely driven by the agrochemical industry for the synthesis of herbicides and pesticides.[1][2][3]

Early methods for producing 2-chloro-5-methylpyridine often started from beta-picoline (3-methylpyridine). However, direct chlorination of beta-picoline can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[2][4] To overcome these challenges, alternative multi-step synthetic strategies were developed, as outlined in various patents. One notable approach involves the condensation of propionaldehyde with an acrylic ester, followed by amination to form a dihydropyridone intermediate. This is then halogenated to create a 2-oxo-5-methyl-5,6-dihalopiperidine, which can be converted to 2-chloro-5-methylpyridine using a chlorinating agent like phosphorus oxychloride or phosgene.[2][3][5]

The synthesis of this compound itself represents a further functionalization of this critical precursor, designed to introduce an iodine atom at the 3-position. This is typically achieved through a Sandmeyer-type reaction, a classic and reliable method in aromatic chemistry for converting an amino group into a variety of functionalities, including halides.

Core Synthesis Methodology: The Sandmeyer Reaction

The most direct and commonly cited method for preparing this compound is via a Sandmeyer reaction, starting from 3-Amino-2-chloro-5-methylpyridine. This process involves two key stages: diazotization of the amine followed by displacement with iodide.[6]

Experimental Protocol

Stage 1: Diazotization of 3-Amino-2-chloro-5-methylpyridine

-

Preparation: A solution of 3-Amino-2-chloro-5-methylpyridine is prepared in a concentrated aqueous acid, typically hydrochloric acid. The vessel is cooled to a low temperature, generally between -15°C and -10°C, using an appropriate cooling bath (e.g., an ice-salt bath).

-

Addition of Nitrite: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution. It is critical to maintain the temperature below -10°C during this addition to ensure the stability of the resulting diazonium salt.

-

Reaction: The mixture is stirred at this low temperature for approximately 15-30 minutes to allow for the complete formation of the diazonium salt.

Causality Insight: The low temperature is crucial because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The strong acid medium is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent.

Stage 2: Iodination

-

Preparation of Iodide Solution: A solution of potassium iodide (KI) in water is prepared.

-

Addition: The potassium iodide solution is added dropwise to the cold diazonium salt mixture. The temperature should be carefully controlled and maintained below -5°C during the initial phase of the addition.

-

Reaction and Work-up: After the addition is complete, the reaction is allowed to stir at 0°C for approximately 30 minutes and then warmed to room temperature for several hours (e.g., 3 hours) to ensure the reaction goes to completion.[6]

-

Quenching and Extraction: The reaction is quenched by the slow addition of an aqueous base (e.g., 10 N sodium hydroxide) until the pH is alkaline (pH ≈ 11). This neutralizes the excess acid. The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane.[6]

-

Purification: The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using an ethyl acetate/cyclohexane mobile phase) to yield this compound as a solid.[6]

Self-Validating System: The success of the reaction can be monitored by TLC. The final product's identity and purity are confirmed through melting point analysis and spectroscopic methods (NMR, Mass Spectrometry), which should match reference data.[6]

Caption: Synthesis of this compound via Sandmeyer reaction.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound.

| Property | Value | Source |

| CAS Number | 59782-91-1 | [7] |

| Molecular Formula | C₆H₅ClIN | [8][9] |

| Molecular Weight | 253.47 g/mol | |

| Appearance | Yellow or Pale Yellow Solid | [6][10] |

| Melting Point | 58-61 °C | [6] |

| Boiling Point | 284.1 ± 35.0 °C (Predicted) | [7][10] |

| InChI Key | RBZFLTOFXAWOOQ-UHFFFAOYSA-N | [7] |

Spectroscopic Data

-

¹H NMR (200 MHz, CDCl₃): δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6).[6]

-

¹³C NMR (50 MHz, CDCl₃): δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2).[6]

-

Infrared (IR) (KBr): ν 1402, 1459, 2921 cm⁻¹.[6]

-

Mass Spectrometry (ESI-MS): m/z 253.89 [M+H]⁺.[6]

Applications in Research and Development

The strategic placement of two different halogen atoms makes this compound a highly valuable intermediate for building molecular complexity, particularly through selective cross-coupling reactions.

Caption: Role as a versatile intermediate in various industries.

-

Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel therapeutic agents. The chloro and iodo groups can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce different fragments, enabling the rapid exploration of chemical space in drug discovery programs. It is noted for its use in developing anti-cancer and anti-inflammatory drugs.[11][12]

-

Agrochemicals: Following the legacy of its precursors, this compound is used in the development of next-generation crop protection agents. Its structure allows for the creation of pesticides and herbicides with potentially improved efficacy and targeted action.[11][12]

-

Material Science: The compound is also explored for its potential in creating novel organic materials. The pyridine scaffold is a component of many conductive polymers and organic electronic materials, and this functionalized derivative allows for precise tuning of material properties.[11][12]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its "discovery" was more of a logical synthetic extension rather than a singular event, its history is rooted in the industrial need for efficiently produced, highly functionalized pyridine intermediates. The reliable Sandmeyer synthesis route provides access to this versatile building block, which empowers researchers in pharmaceuticals, agrochemicals, and material science to construct complex and valuable molecules. Its dual-halogenated nature ensures its continued relevance as a strategic intermediate for innovation across the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 59782-91-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C6H5ClIN | CID 29919374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. escales | Virtual tour generated by Panotour [ub.edu]

- 12. chemimpex.com [chemimpex.com]

Unlocking the Potential of 2-Chloro-3-iodo-5-methylpyridine: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] Its presence in numerous FDA-approved drugs and clinical candidates underscores its privileged status in medicinal chemistry. Among the vast array of pyridine-based building blocks, 2-Chloro-3-iodo-5-methylpyridine stands out as a molecule of significant strategic importance. Its unique trifunctionalization, featuring a methyl group and two distinct halogen atoms at the 2- and 3-positions, offers a versatile platform for selective, stepwise elaboration. This guide provides an in-depth exploration of the untapped research potential of this compound, presenting field-proven insights and detailed methodologies for its application in drug discovery and materials science.

The differential reactivity of the C-I and C-Cl bonds is the lynchpin of this molecule's utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity gradient allows for the selective functionalization at the 3-position, leaving the 2-position available for subsequent transformations. This inherent regioselectivity is a powerful tool for the controlled synthesis of complex, polysubstituted pyridine derivatives.

This document will delve into the core areas of potential research for this compound, providing not just theoretical applications, but also actionable experimental protocols grounded in established chemical principles. We will explore its utility in the synthesis of kinase inhibitors, a critical class of anti-cancer agents, and propose its application in the burgeoning field of organic electronics.

PART 1: Foundational Chemistry and Regioselective Functionalization

The key to unlocking the synthetic potential of this compound lies in the predictable and selective manipulation of its two halogen atoms. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This principle forms the basis for the regioselective functionalization of our target molecule.

Synthesis of the Core Scaffold

The most common laboratory synthesis of this compound proceeds via a Sandmeyer reaction from the readily available 3-Amino-2-chloro-5-methylpyridine. This straightforward, high-yielding procedure makes the starting material accessible for extensive research endeavors.

Regioselective Cross-Coupling Reactions: A Universe of Possibilities

The differential reactivity of the C-I and C-Cl bonds allows for a plethora of selective transformations. The following sections outline the key cross-coupling reactions and provide detailed experimental protocols based on established methodologies for similar dihalogenated pyridines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] For this compound, this reaction is expected to proceed with high selectivity at the C-3 position.

Proposed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand like SPhos or XPhos (0.1 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Purge the reaction vessel with an inert gas (argon or nitrogen) and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[3] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-3 position.

Proposed Experimental Protocol: Regioselective Sonogashira Coupling

-

Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent such as THF or DMF.

-

Catalyst System: Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst, such as CuI (0.1 equiv).

-

Base: Add a degassed amine base, for instance, triethylamine or diisopropylethylamine (3.0 equiv).

-

Reaction Conditions: Purge the reaction with an inert gas and stir at room temperature to 60 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[4] This reaction offers a direct route to 3-amino-2-chloro-5-methylpyridine derivatives.

Proposed Experimental Protocol: Regioselective Buchwald-Hartwig Amination

-

Reaction Setup: Combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base, such as sodium tert-butoxide or LHMDS (1.5 equiv), in a Schlenk tube.

-

Catalyst and Ligand: Add a palladium precursor, for example, Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand, such as BINAP or Xantphos (0.08 equiv).

-

Solvent: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction Conditions: Purge the vessel with an inert gas and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.

PART 2: Potential Research Areas and Applications

The true value of a chemical building block is realized through its application in creating novel molecules with desired functions. This section outlines promising research avenues for this compound.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2,3,5-trisubstituted pyridine motif is a recognized scaffold in the design of kinase inhibitors, which are a critical class of targeted therapies for cancer and other diseases.[5][6] Specifically, this scaffold has been successfully employed in the development of potent and selective AKT inhibitors.[5] The ability to sequentially and selectively functionalize this compound at the C-3 and C-2 positions makes it an ideal starting point for the synthesis of libraries of novel kinase inhibitors.

Proposed Research Workflow:

-

C-3 Functionalization: Employ Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a diverse range of substituents at the 3-position. These substituents can be designed to interact with specific pockets of the kinase active site.

-

C-2 Functionalization: The resulting 2-chloro-3-substituted-5-methylpyridines can then undergo a second cross-coupling reaction or nucleophilic aromatic substitution at the C-2 position to introduce further diversity.

-

Biological Evaluation: Screen the synthesized library of compounds for inhibitory activity against a panel of kinases to identify potent and selective inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Analyze the biological data to establish SAR, guiding the design of next-generation inhibitors with improved potency and pharmacokinetic properties.

Materials Science: Building Blocks for Organic Electronics

Polysubstituted pyridines are gaining increasing attention as components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[7][8] The electronic properties of these materials can be finely tuned by altering the substituents on the pyridine ring. The sequential functionalization of this compound provides a pathway to novel conjugated materials with tailored optoelectronic properties.

Potential Research Directions:

-

Synthesis of Novel Emissive Materials: Utilize sequential Sonogashira and Suzuki couplings to build extended conjugated systems incorporating the 2,3,5-trisubstituted pyridine core. The resulting materials could be investigated as emitters in OLEDs.

-

Development of Hole-Transporting Materials (HTMs): The introduction of electron-rich aromatic amines at the 3-position via Buchwald-Hartwig amination could lead to novel HTMs for OLEDs and perovskite solar cells.

-

Tuning of Electronic Properties: Systematically vary the substituents at the 2- and 3-positions to study their effect on the HOMO/LUMO energy levels, photoluminescence quantum yield, and charge carrier mobility of the resulting materials.

PART 3: Physicochemical and Spectroscopic Data

Accurate characterization of starting materials and products is fundamental to successful research. This section provides key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| CAS Number | 59782-91-1 | [9] |

| Molecular Formula | C₆H₅ClIN | [9] |

| Molecular Weight | 253.47 g/mol | [9] |

| Appearance | Solid | [9] |

| Melting Point | 61-63 °C | [9] |

Spectroscopic Data:

Conclusion: A Versatile Building Block for Future Innovation

This compound represents a highly versatile and strategically valuable building block for researchers in both medicinal chemistry and materials science. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions opens the door to the efficient and controlled synthesis of a vast array of novel 2,3,5-trisubstituted pyridine derivatives. The potential applications of these compounds, particularly as kinase inhibitors and organic electronic materials, are significant and largely unexplored. This guide has provided a comprehensive overview of the foundational chemistry of this molecule, detailed proposed experimental protocols for its key transformations, and outlined promising avenues for future research. It is our hope that this document will serve as a catalyst for innovation, empowering scientists to unlock the full potential of this remarkable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound | 59782-91-1 [sigmaaldrich.com]

- 10. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

An In-Depth Guide to the Synthetic Applications of 2-Chloro-3-iodo-5-methylpyridine

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound is a heterocyclic compound of significant interest, serving as a versatile scaffold for the construction of complex molecular architectures.[1][2] Its value lies not merely in its pyridine core, a ubiquitous motif in bioactive molecules, but in the differential reactivity of its two halogen substituents. The presence of both an iodine atom at the C3 position and a chlorine atom at the C2 position allows for programmed, regioselective functionalization, making it a powerful tool for diversity-oriented synthesis.[3][4]

This guide provides a detailed exploration of the synthetic uses of this compound, focusing on the core palladium-catalyzed cross-coupling reactions that leverage its unique electronic and steric properties. We will delve into the mechanistic underpinnings that govern its reactivity and provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Caption: Structure of this compound.

Core Principle: The Hierarchy of Halogen Reactivity

The synthetic power of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F.[5] This hierarchy is a direct consequence of bond dissociation energies; the C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 346 kJ/mol), making it far more susceptible to cleavage by a low-valent palladium(0) catalyst.

This reactivity gap enables chemists to perform selective functionalization at the C3 position (iodine) under relatively mild conditions, leaving the C2 position (chlorine) untouched. The resulting 2-chloro-3-substituted-5-methylpyridine intermediate can then be subjected to a second, typically more forcing, coupling reaction to modify the C2 position, providing a convergent and highly controlled route to tri-substituted pyridine derivatives.

Caption: Regioselective Functionalization Workflow.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and using readily available and stable boronic acid reagents.[6][7] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl substituted pyridines, which are key fragments in many pharmaceutical agents.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[8][9] The key to regioselectivity is the initial Oxidative Addition step, where the Pd(0) catalyst preferentially inserts into the weaker C-I bond. This is followed by Transmetalation , where the organic group is transferred from the boronic acid (activated by a base) to the palladium center. The cycle concludes with Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Synthesis of 2-Chloro-5-methyl-3-(phenyl)pyridine

This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required for different boronic acids.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) or a Toluene/Ethanol/Water mixture (e.g., 4:1:1), via syringe. The reaction concentration is typically 0.1-0.2 M.

-

Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Function / Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | The catalyst that drives the C-C bond formation. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step.[7] |

| Solvent | Toluene/H₂O, DME, THF | Solubilizes reagents; water is often necessary for the base. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |

Application Note 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, providing access to conjugated enyne systems and aryl-alkynes.[10][11] This transformation is invaluable for constructing rigid molecular scaffolds found in materials science and medicinal chemistry.[12]

Mechanistic Insight: A Dual Catalytic System

The standard Sonogashira coupling employs a dual catalytic system.[13] The palladium cycle mirrors that of the Suzuki reaction, with the initial, regioselective Oxidative Addition occurring at the C-I bond. The copper cycle serves to activate the alkyne. A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes Transmetalation to the palladium(II) complex, followed by Reductive Elimination to yield the product.

Caption: Sonogashira Dual Catalytic Cycle.

Detailed Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)-5-methylpyridine

This protocol is a representative example. Copper-free versions exist but may require different ligands and conditions.[12]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq), and Copper(I) iodide (CuI) (0.04 eq).

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

-

Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.1 eq), dropwise via syringe.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[14][15] The reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.

Mechanistic Insight: The Path to Arylamines

Similar to the C-C coupling reactions, the cycle begins with the selective Oxidative Addition of the Pd(0) catalyst to the C-I bond of this compound.[14] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final Reductive Elimination step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[16]

Caption: Buchwald-Hartwig Amination Cycle.

Detailed Protocol: Synthesis of N-benzyl-(2-chloro-5-methylpyridin-3-yl)amine

This protocol requires strict anhydrous and anaerobic conditions. The choice of ligand is critical and often substrate-dependent.

-

Reaction Setup: In a glovebox or under a strong flow of argon, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

-

Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.04 eq). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and stir for 10 minutes to form the active Pd(0)L₂ complex.

-

Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., benzylamine, 1.2 eq) to the catalyst mixture.

-

Reaction Conditions: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Key Considerations for Buchwald-Hartwig Amination

| Component | Example | Rationale / Choice |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphines are essential to promote reductive elimination and prevent β-hydride elimination.[14] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Must be strong enough to deprotonate the amine but generally non-nucleophilic. Choice depends on substrate functional group tolerance.[16] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |

Conclusion

This compound is a strategically designed building block that offers chemists a reliable platform for regioselective synthesis. By understanding the fundamental principles of palladium-catalyzed cross-coupling and the inherent reactivity hierarchy of its halogen substituents, researchers can efficiently and controllably access a wide array of complex 3-substituted and 2,3-disubstituted pyridines. The protocols and mechanistic insights provided herein serve as a guide for leveraging this versatile intermediate in the pursuit of novel molecules for drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proprogressio.hu [proprogressio.hu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. nobelprize.org [nobelprize.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 2-Chloro-3-iodo-5-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds, particularly the pyridine ring, are privileged structures found in a multitude of approved pharmaceuticals. Within this class of essential reagents, 2-Chloro-3-iodo-5-methylpyridine has emerged as a highly versatile and strategically important building block. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms, offers medicinal chemists a powerful tool for the controlled and sequential introduction of molecular diversity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind experimental design, to empower researchers in the synthesis of next-generation therapeutics.

The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of this reagent's utility. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the less reactive C-Cl bond at the 2-position intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled assembly of complex, multi-substituted pyridine derivatives, avoiding the formation of undesired isomers and simplifying purification processes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 59782-91-1 | [1] |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 61-63 °C | [2] |

Safety and Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise and regioselective approach to the synthesis of complex pyridine-based molecules.

Caption: Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] In the context of this compound, this reaction is typically performed selectively at the more reactive C-I bond.

Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The base is required to activate the boronic acid for transmetalation to the palladium center.[4]

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Position

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-3-aryl-5-methylpyridine.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a transformation of significant value in medicinal chemistry for the introduction of rigid, linear linkers.[2][5]

Causality Behind Experimental Choices: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[6] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[2]

Detailed Protocol: Regioselective Sonogashira Coupling at the C3-Position

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous tetrahydrofuran (THF) (optional co-solvent)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N).

-

Add the terminal alkyne dropwise via syringe at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS.

-